1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

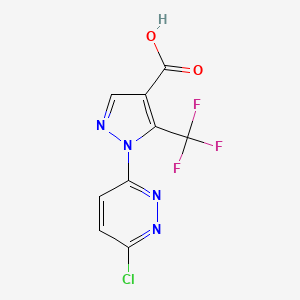

Chemical Structure:

The compound features a pyrazole core substituted at position 1 with a 6-chloropyridazin-3-yl group, at position 5 with a trifluoromethyl (-CF₃) group, and at position 4 with a carboxylic acid (-COOH) moiety. Its molecular formula is C₉H₅ClF₃N₄O₂, with a calculated molecular weight of 300.61 g/mol (derived from formula).

Synthesis:

The synthesis involves multi-step reactions, including coupling of pyrazole precursors with halogenated pyridazines. For example, 1-(6-bromopyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes Suzuki-Miyaura coupling with arylboronic acids under palladium catalysis (Pd₂(dba)₃/Xantphos) to introduce substituents . Subsequent hydrolysis or acid treatment yields the carboxylic acid derivative .

Propriétés

IUPAC Name |

1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N4O2/c10-5-1-2-6(16-15-5)17-7(9(11,12)13)4(3-14-17)8(18)19/h1-3H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJLPUPDQMJWDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N2C(=C(C=N2)C(=O)O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Chloropyridazinyl Substitution: The chloropyridazinyl group can be introduced through a nucleophilic substitution reaction using a suitable chloropyridazine derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Des Réactions Chimiques

1-(6-Chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the chloropyridazinyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-(6-Chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting anti-inflammatory or antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Pyridazine/Pyridine Ring Modifications

Compounds with variations in the pyridazine ring or its replacement with pyridine are common. Key examples include:

Key Trends :

Pyrazole Core Modifications

Variations in the pyrazole substituents influence reactivity and bioactivity:

Carboxylic Acid Derivatives

Modifications to the carboxylic acid group alter pharmacokinetic properties:

Activité Biologique

1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C9H4ClF3N4O2

- Molecular Weight: 292.6 g/mol

- CAS Number: 1305711-84-5

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in various physiological processes. Notably, it has been shown to interact with:

- Cyclooxygenase (COX) Enzymes: It inhibits COX-2, which is associated with inflammatory responses. The IC50 value for COX-2 inhibition is reported to be similar to that of celecoxib, a well-known anti-inflammatory drug .

Anti-inflammatory Activity

Research indicates that 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid demonstrates potent anti-inflammatory effects. In vitro studies have shown significant suppression of inflammatory markers in cell lines treated with this compound.

| Activity | IC50 Value | Comparison |

|---|---|---|

| COX-2 Inhibition | 0.04 ± 0.01 μmol | Comparable to Celecoxib |

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Streptococcus pneumoniae, with MIC values ranging from 1.95 to 15.625 mg/mL . This suggests potential applications in treating bacterial infections.

Antioxidant Activity

In addition to its anti-inflammatory effects, this pyrazole derivative has demonstrated antioxidant activity in various assays, indicating its potential role in mitigating oxidative stress-related diseases .

Case Studies and Research Findings

- In Vivo Studies: Animal models have shown that administration of the compound significantly reduces paw edema in carrageenan-induced inflammation models, highlighting its therapeutic potential in treating inflammatory conditions.

- Cancer Research: Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines, including prostate cancer cells (PC3). The growth inhibitory concentration (GI50) was found to be in the low micromolar range, indicating promising anticancer activity .

- Neuroprotective Effects: There are indications that this compound may also possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative disease models .

Q & A

Basic: What are the optimal synthetic routes for 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?

Answer:

The synthesis typically involves cyclocondensation and cross-coupling strategies. A starting material like ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate can be prepared via cyclocondensation of hydrazine derivatives with β-ketoesters, followed by hydrolysis to yield the carboxylic acid . Key steps include:

- Cyclocondensation : Use of ethyl acetoacetate and substituted hydrazines under reflux in ethanol to form the pyrazole core.

- Cross-Coupling : Pd-catalyzed Suzuki-Miyaura coupling (e.g., Pd(PPh₃)₄, K₃PO₄) to introduce chloropyridazine moieties .

- Hydrolysis : Basic hydrolysis (NaOH/EtOH) to convert esters to carboxylic acids .

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization ensures ≥95% purity .

Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Answer:

Critical parameters include:

- Catalyst Loading : Reduce Pd catalyst (e.g., Pd(PPh₃)₄) to 0.5–1 mol% to minimize costs while maintaining coupling efficiency .

- Solvent Systems : Degassed DMF/H₂O mixtures improve arylboronic acid coupling efficiency .

- Temperature Control : Microwave-assisted synthesis at 100–120°C reduces reaction time from hours to minutes .

- Workup Strategies : Liquid-liquid extraction (e.g., EtOAc/H₂O) removes polar impurities, while trituration with cold MeOH isolates crystalline products .

Note : Contradictions in reported yields (43–80%) may arise from trace moisture or oxygen sensitivity; inert atmosphere (N₂/Ar) is essential.

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., trifluoromethyl at δ ~110–120 ppm in ¹³C, pyridazine protons at δ 8.5–9.0 ppm in ¹H) .

- IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹; pyrazole/pyridazine ring vibrations at 1500–1600 cm⁻¹ .

- Mass Spectrometry : HRMS confirms molecular ion [M+H]⁺ (e.g., calculated for C₉H₅ClF₃N₄O₂: 323.01) .

Advanced: How can researchers resolve contradictions in spectral data arising from polymorphic forms?

Answer:

- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., carboxylic acid dimerization in crystal lattices) .

- Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers) causing signal splitting .

- DFT Calculations : Predicts stable conformers and compares experimental/theoretical IR/Raman spectra .

Basic: What is the role of the trifluoromethyl group in modulating the compound’s reactivity?

Answer:

The -CF₃ group:

- Enhances metabolic stability by resisting oxidative degradation.

- Increases lipophilicity (logP ~2.5), improving membrane permeability .

- Electron-withdrawing effects activate the pyrazole ring for nucleophilic substitution (e.g., coupling with pyridazines) .

Advanced: How does structural modification of the pyridazine ring impact biological activity?

Answer:

- Substituent Position : 6-Chloro on pyridazine enhances binding to enzymes (e.g., Factor Xa) via halogen bonding .

- Heterocycle Replacement : Replacing pyridazine with pyrimidine reduces activity by 10-fold, indicating specificity for pyridazine’s π-stacking capacity .

Methodology : - SAR Studies : Synthesize analogs (e.g., 6-fluoro, 6-methyl) and test in enzyme inhibition assays .

- Docking Simulations : Use AutoDock/Vina to predict binding poses with target proteins .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in sealed, argon-purged vials to prevent hydrolysis .

- Humidity : Use desiccants (silica gel) to avoid carboxylic acid dimerization or hydrate formation .

- Light Protection : Amber glass vials prevent UV-induced decomposition of the chloropyridazine moiety .

Advanced: How can researchers address discrepancies in biological assay results across studies?

Answer:

- Assay Standardization : Use internal controls (e.g., known Factor Xa inhibitors) to calibrate activity measurements .

- Plasma Protein Binding : Measure free fraction via equilibrium dialysis; high protein binding (>95%) may mask in vitro activity .

- Cell Line Variability : Test in multiple models (e.g., HEK293 vs. CHO cells) to assess target expression differences .

Basic: What computational tools are used to predict the compound’s physicochemical properties?

Answer:

- logP/logD : ACD/Labs or ChemAxon software estimates lipophilicity .

- pKa Prediction : SPARC calculates carboxylic acid pKa (~3.5–4.0) .

- Solubility : COSMO-RS predicts aqueous solubility (<1 mg/mL), guiding formulation strategies .

Advanced: What strategies mitigate toxicity risks during in vivo studies?

Answer:

- Metabolite Screening : LC-MS/MS identifies reactive intermediates (e.g., epoxides) formed via cytochrome P450 metabolism .

- Dose Escalation : Start at 1 mg/kg (rodents) and monitor hepatic/renal biomarkers (ALT, creatinine) .

- Prodrug Design : Mask the carboxylic acid as an ethyl ester to improve bioavailability and reduce GI irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.